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molecular formula C20H30O B1193542 Retinol CAS No. 68-26-8

Retinol

Cat. No. B1193542
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Patent
US07566808B2

Procedure details

Effect of all-trans Retinoic acid (atRA), 13-cis-Retinoic acid (13cRA) and N-(4-hydroxyphenyl)retinamide (4-HPR) on IMH: To 1 mL of buffered suspension of RPE membranes (100 mM Tris pH 8.0, 76.7 μg of protein) was added 60 μM or 6 μM of atRA, 13cRA or 4-HPR and incubated at room temp. for 15 min. A control reaction mixture without any inhibitor was also incubated at room temperature for 15 min. At the end of the 15 min incubation, all-trans-retinol [11-12-3H2] (0.2 μM) was added to the reaction mixtures (100 mM Tris pH 8.0, 76.7 μg of RPE protein, 0.2% BSA 100 μM of DPPC, 1 mM of DTT and 0.2 μM all-trans-retinol [11-12-3H2]) and incubated at room temperature for 30 min. At the end of this 30 minutes of incubation, an aliquot of the reactions were quenched to verify the equal addition of all-trans-retinol [11,12-3H2] and the effect of these inhibitors on LRAT. After this the control reaction mixture was incubated with atRA (60 & 6 μM), 13cRA (60 & 6 μM) or 4-HPR (60 & 6 μM) for 15 min. Now all the reaction mixtures were incubated with 30 μM of apo-rCRALBP (100 mM Tris pH 8.0, 7.7 μg of RPE protein, 0.2% BSA 100 μm of DPPC, 1 mM of DTT 30 μM apo-rCRALBP and 0.2 μM all-trans-retinol [11-12-3H2]) at 37° C. for 30 minutes. At the end of this incubation period the 200 μL reaction mixture was quenched by the addition of 750 μL ice cold methanol after which 100 μL of 1M sodium chloride solution was added, and 500 μl hexane (containing butylated hydroxy toluene at 1 mg/mL) was added to effect extraction of the retinoids. The retinoids were analyzed as previously described (27). The amount of 11-cis-retinol formed was used as a measurement of IMH activity. All experiments were performed in triplicate and the average values of these measurements were used for analysis.
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buffered suspension
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1/[CH:10]=[CH:11]/[C:12](/[CH3:22])=[CH:13]/[CH:14]=[CH:15]/[C:16](/[CH3:21])=[CH:17]/[C:18](O)=[O:19].CC1CCCC(C)(C)C=1/C=C/C(/C)=C/C=C/C(/C)=C\C(O)=O.CC1CCCC(C)(C)C=1/C=C/C(/C)=C/C=C/C(/C)=C/C(NC1C=CC(O)=CC=1)=O.C(O)C(N)(CO)CO.CC1CCCC(C)(C)C=1/C=C/C(/C)=C/C=C/C(/C)=C/CO.CCCCCCCCCCCCCCCC(OC[C@@H](OC(CCCCCCCCCCCCCCC)=O)COP(OCC[N+](C)(C)C)([O-])=O)=O.C(S)[C@@H](O)[C@H](O)CS>>[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:8])([CH3:9])[C:3]=1/[CH:10]=[CH:11]/[C:12](/[CH3:22])=[CH:13]/[CH:14]=[CH:15]\[C:16](\[CH3:21])=[CH:17]\[CH2:18][OH:19]

Inputs

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CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
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CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A control reaction mixture without any inhibitor
WAIT
Type
WAIT
Details
was also incubated at room temperature for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
incubated at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of this 30 minutes of incubation, an aliquot of the reactions were quenched
Duration
30 min
ADDITION
Type
ADDITION
Details
the equal addition of all-trans-retinol [11,12-3H2]
CUSTOM
Type
CUSTOM
Details
After this the control reaction mixture
CUSTOM
Type
CUSTOM
Details
Now all the reaction mixtures
CUSTOM
Type
CUSTOM
Details
At the end of this incubation period the 200 μL reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 750 μL ice cold methanol after which 100 μL of 1M sodium chloride solution
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
500 μl hexane (containing butylated hydroxy toluene at 1 mg/mL) was added to effect extraction of the retinoids

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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